N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Description

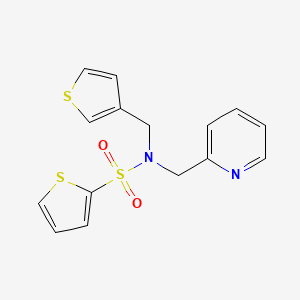

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a central thiophene-2-sulfonamide core substituted with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. The pyridine and thiophene moieties contribute to its π-electron-rich structure, enhancing its ability to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for applications in catalysis or ligand design .

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S3/c18-22(19,15-5-3-8-21-15)17(10-13-6-9-20-12-13)11-14-4-1-2-7-16-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURKFUATBIEFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual substitution of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups on the sulfonamide nitrogen. Below is a comparison with structurally related sulfonamides and amines:

Physicochemical Properties

- In contrast, the hydrochloride salt in shows enhanced water solubility .

- Stability : Sulfonamides generally exhibit thermal stability, but the presence of electron-rich heterocycles (pyridine, thiophene) may increase susceptibility to oxidative degradation compared to aliphatic analogs.

Crystallographic and Computational Insights

- Structural Validation : If crystallized, the target compound’s structure could be resolved using SHELXL () and visualized via Mercury (). The Cambridge Structural Database (CSD, ) contains over 250,000 entries, including sulfonamides, enabling comparative analysis of bond lengths and torsion angles .

- Packing Patterns : Mercury’s Materials Module () could identify intermolecular interactions (e.g., S···N contacts, π-stacking) distinct from simpler sulfonamides like those in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.